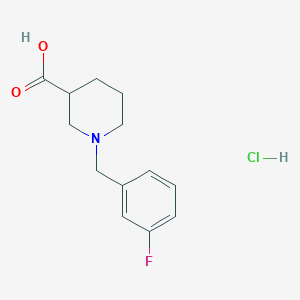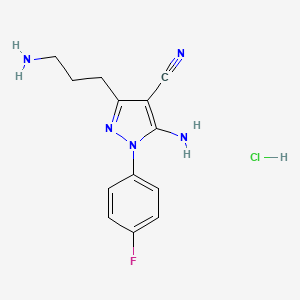
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C13H15ClFN5 and its molecular weight is 295.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : Schiff bases using derivatives similar to the mentioned compound have been synthesized and shown to possess antimicrobial activity. Compounds using 1,3-disubstituted pyrazole-4-carboxaldehyde, which shares a core structure with the specified chemical, demonstrated notable antimicrobial properties (Puthran et al., 2019).
Facile Synthetic Approaches for Derivative Compounds : Research has explored the synthesis of pyrazole-4-carbonitrile derivatives through aldol condensation and multicomponent condensation reactions (MCRs). This research provides insights into the synthetic versatility of related pyrazole-4-carbonitrile compounds (Ali et al., 2016).
Corrosion Inhibition : Pyrazole derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic solutions. Their inhibitory efficiency was found to increase with concentration, demonstrating the practical applications of such compounds in industrial contexts (Yadav et al., 2016).
New Reactions and Molecular Synthesis : Research has shown that derivatives of 5-amino-1H-pyrazole-4-carbonitrile react smoothly with various agents, leading to the formation of hybrid molecules with potential pharmacological or industrial applications (Dotsenko et al., 2020).
Electronic and Spectral Properties : Studies on fluoropyrazolecarbonitrile derivatives have identified significant electronic and spectral properties, with potential applications in biological activities and interactions with other molecules like fullerenes (2022).
Insecticidal Activity : Certain 5-substituted-sulfonylaminopyrazole derivatives have shown insecticidal activity against common pests, indicating the potential use of these compounds in agricultural and pest control applications (Zhang et al., 2010).
Crystal and Molecular Structure Analysis : The crystal structure of related compounds has been studied, providing insights into their molecular interactions and potential applications in material science or drug design (Fathima et al., 2014).
Antitumor and Antimicrobial Activities : Synthesis of pyrazolo[3,4-b]pyridines under specific conditions has been linked to antitumor and antimicrobial activities, suggesting the therapeutic potential of these compounds (El-Borai et al., 2012).
Propiedades
IUPAC Name |
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5.ClH/c14-9-3-5-10(6-4-9)19-13(17)11(8-16)12(18-19)2-1-7-15;/h3-6H,1-2,7,15,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKBUFCKGJKOLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)CCCN)C#N)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


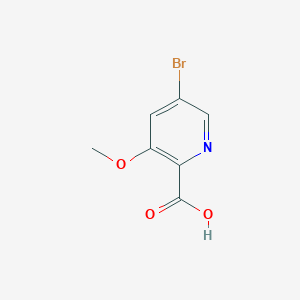
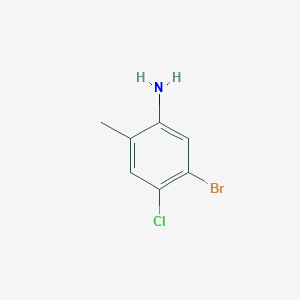
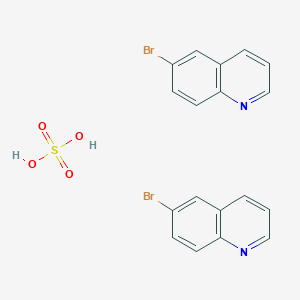
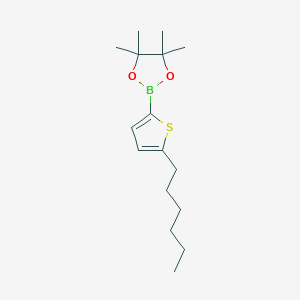
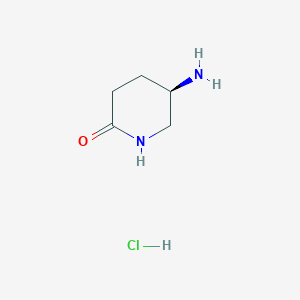

![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)

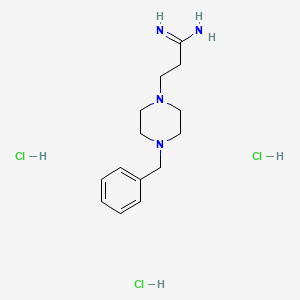

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)
